molecular formula C16H23N3O4 B2582864 Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate CAS No. 1172732-61-4

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

Cat. No.: B2582864
CAS No.: 1172732-61-4
M. Wt: 321.377
InChI Key: QRGJEZOOFXAQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a complex organic compound featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate: This compound also contains an oxadiazole ring but differs in the position of the substituents and the presence of a benzoate group.

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is unique due to its specific combination of functional groups and the presence of both a piperidine ring and an oxadiazole moiety

Properties

IUPAC Name

ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGJEZOOFXAQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.